2-Isopropyl-4-methyl-1H-indole
CAS No.:
Cat. No.: VC16003583
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N |
|---|---|
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 4-methyl-2-propan-2-yl-1H-indole |
| Standard InChI | InChI=1S/C12H15N/c1-8(2)12-7-10-9(3)5-4-6-11(10)13-12/h4-8,13H,1-3H3 |
| Standard InChI Key | VDTZUJHTJYYLOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=C(NC2=CC=C1)C(C)C |
Introduction
Structural and Molecular Characteristics
Indoles are bicyclic aromatic compounds comprising a benzene ring fused to a pyrrole ring. The substitution pattern at positions 2 and 4 in 2-isopropyl-4-methyl-1H-indole introduces steric and electronic modifications that distinguish it from simpler indoles. Key structural features include:
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Substituent Effects:
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The isopropyl group at position 2 enhances steric bulk, potentially influencing π-π stacking interactions.
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The methyl group at position 4 modulates electron density across the aromatic system, altering reactivity in electrophilic substitution reactions.
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Table 1: Comparative Structural Data of Selected Indole Derivatives
Synthesis and Chemical Reactivity
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone method for constructing indole rings. For 2-isopropyl-4-methyl-1H-indole, a plausible route involves:
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Condensation: Reacting phenylhydrazine with a ketone precursor (e.g., 3-methylpentan-2-one) under acidic conditions to form the hydrazone intermediate.
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Cyclization: Thermal or acid-catalyzed rearrangement to yield the indole core .
Key Reaction Parameters:
Palladium-Mediated C–N Coupling
Advanced synthetic strategies employ transition-metal catalysis for regioselective functionalization. For example, palladium-catalyzed intramolecular C–N bond formation enables the construction of complex indole scaffolds, as demonstrated in the synthesis of EZH2 inhibitors .
Physicochemical Properties
While experimental data for 2-isopropyl-4-methyl-1H-indole are scarce, properties can be estimated using analogues:
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Boiling Point: ~249–260°C (extrapolated from similar indenes ).
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Density: 0.93–0.96 g/cm³ (typical for alkyl-substituted indoles ).
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Solubility: Low polarity; soluble in organic solvents (e.g., ethanol, DCM) but insoluble in water.
Table 2: Predicted Physicochemical Properties
Industrial and Research Applications
Organic Synthesis
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Building Block: Serves as a precursor for synthesizing pharmacophores (e.g., tryptophan derivatives).
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Ligand Design: Chelating properties aid in developing transition-metal catalysts .
Material Science
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Fluorescent Probes: Electron-rich indoles emit in the UV-vis range, useful in sensors.
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